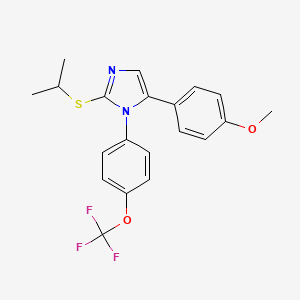
2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" is a complex organic compound with significant importance in various scientific fields. This imidazole derivative is characterized by its unique structural elements, including an isopropylthio group, a methoxyphenyl group, and a trifluoromethoxyphenyl group. The compound's distinct arrangement imparts specific chemical and physical properties, making it valuable in multiple research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" typically involves multi-step reactions starting from commercially available precursors. One common approach includes:
Formation of Imidazole Ring: : A condensation reaction between 4-methoxybenzaldehyde and 4-(trifluoromethoxy)benzylamine in the presence of an acidic catalyst forms an intermediate imine. This intermediate undergoes cyclization with isopropylthioacetamide under reflux conditions to yield the imidazole ring.
Functional Group Modification:
Industrial Production Methods
In industrial settings, the production of this compound may employ optimized large-scale methodologies to ensure high yield and purity. Automation of the reaction steps, controlled environments to manage reaction conditions, and advanced purification techniques like chromatography are commonly used to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
"2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" can undergo several chemical reactions, including:
Oxidation: : The methoxy and isopropylthio groups can be susceptible to oxidation under strong oxidative conditions, leading to the formation of corresponding sulfoxide and sulfone derivatives.
Substitution: : The aromatic rings in the compound allow for electrophilic substitution reactions, where functional groups like nitro or halo groups can be introduced.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Substitution: : Chlorine or bromine in the presence of a Lewis acid like AlCl3 for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
In organic chemistry, "2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure is exploited in the design of novel compounds with potential pharmacological properties.
Biology
The compound is used in biochemical assays to study enzyme interactions due to its ability to bind specific biological targets. It is also investigated for its potential role in modulating biological pathways.
Medicine
Preliminary research suggests that derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The trifluoromethoxyphenyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry
In industrial applications, the compound is used as a building block for the synthesis of advanced materials, including polymers with specialized properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms depending on the context of its use. In biochemical applications, it often targets specific enzymes or receptors, altering their activity. Molecular docking studies reveal that the trifluoromethoxyphenyl group enhances binding affinity to certain protein targets, while the isopropylthio group contributes to the overall stability of the molecule-protein complex.
Comparison with Similar Compounds
Compared to other imidazole derivatives, "2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" stands out due to its trifluoromethoxyphenyl group, which imparts unique electronic properties and enhances interaction with biological targets. Similar compounds include:
2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
2-(isopropylthio)-5-(3,4-dimethoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
2-(methylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical reactivity and biological activity.
That's a mouthful! Anything you want to dive deeper into?
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-13(2)28-19-24-12-18(14-4-8-16(26-3)9-5-14)25(19)15-6-10-17(11-7-15)27-20(21,22)23/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPNTMQOLXMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
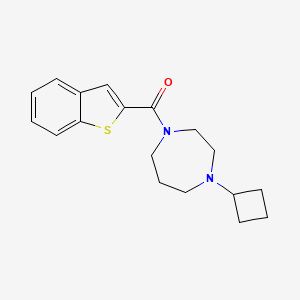
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2636552.png)
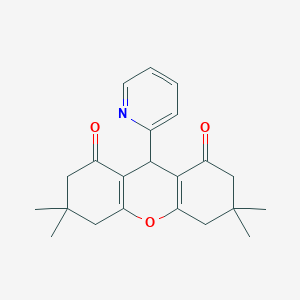
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
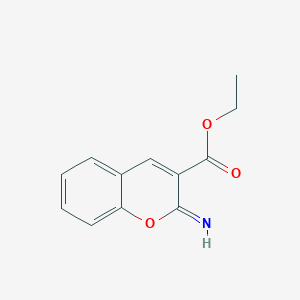
![ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)
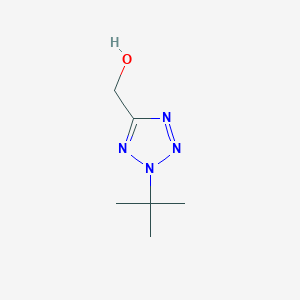
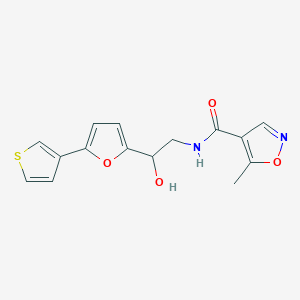
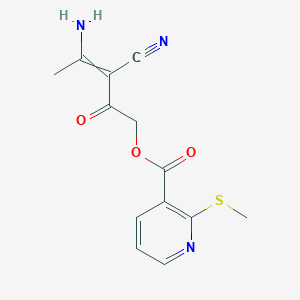
![N-(3-cyanophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2636570.png)
